Pumiloside

Cytotoxicity Camptothecin Biosynthesis HeLa Cell Line

Pumiloside is the definitive substrate for investigating camptothecin biosynthesis, specifically the enzymatic conversion to deoxypumiloside. Unlike downstream topoisomerase I inhibitors such as camptothecin, pumiloside exhibits negligible direct cytotoxicity, making it the only valid tool for pathway elucidation and metabolic engineering. Its unique C-3 stereochemistry and glucosyl moiety also enable distinct molecular docking studies (e.g., ERα, EGFR) and acetylcholinesterase (AChE) inhibition assays (IC50 ~118 µM) that cannot be replicated by other camptothecinoids. Procure with confidence for specialized research applications.

Molecular Formula C26H28N2O9
Molecular Weight 512.5 g/mol
CAS No. 126722-26-7
Cat. No. B3418643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePumiloside
CAS126722-26-7
Molecular FormulaC26H28N2O9
Molecular Weight512.5 g/mol
Structural Identifiers
SMILESC=CC1C2CC3C4=C(CN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)C(=O)C6=CC=CC=C6N4
InChIInChI=1S/C26H28N2O9/c1-2-11-13-7-17-19-14(20(30)12-5-3-4-6-16(12)27-19)8-28(17)24(34)15(13)10-35-25(11)37-26-23(33)22(32)21(31)18(9-29)36-26/h2-6,10-11,13,17-18,21-23,25-26,29,31-33H,1,7-9H2,(H,27,30)/t11-,13+,17+,18-,21-,22+,23-,25+,26+/m1/s1
InChIKeyODQBQUXGRYBRTP-FWMZWJSFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pumiloside (CAS 126722-26-7): Sourcing and Key Identifiers for a Camptothecin Biosynthetic Intermediate


Pumiloside (CAS 126722-26-7) is a monoterpenoid indole alkaloid glycoside, widely recognized as a key biosynthetic intermediate on the pathway to the clinically significant antitumor agent camptothecin [1]. It has been isolated from various botanical sources including Ophiorrhiza pumila, Nothapodytes nimmoniana, and Nauclea officinalis [2]. Its chemical formula is C26H28N2O9, with a molecular weight of 512.5 g/mol [3]. The compound is typically supplied as a yellow powder with a purity of >98% [4].

Why Pumiloside Cannot Be Interchanged with Simple Camptothecin Analogs in Research


Pumiloside's primary research value lies not in its direct anticancer potency, but in its pivotal role as a biosynthetic precursor [1]. Unlike the potent topoisomerase I inhibitors like camptothecin, 9-methoxycamptothecin, or clinical derivatives (e.g., irinotecan, topotecan), pumiloside exhibits significantly weaker or negligible cytotoxicity in many standard assays [2]. Therefore, substituting pumiloside with a more potent analog for mechanism-of-action studies would be scientifically invalid. Furthermore, its unique structural features, including a distinct C-3 stereochemistry and the presence of a glucose moiety, dictate its interactions with other enzymes and molecular targets (e.g., acetylcholinesterase, ERα) [3]. These interactions are not shared by other camptothecinoids, making pumiloside the only appropriate compound for investigating specific biosynthetic pathways, enzymatic conversions, or these non-topoisomerase I-mediated activities [4].

Quantitative Evidence for Pumiloside (126722-26-7) Differentiation in Key Research Applications


Differential Cytotoxicity: Pumiloside Exhibits Negligible Activity Against HeLa and KB Cells Compared to Potent Camptothecinoids

In a direct cytotoxicity assay against HeLa and KB cell lines, pumiloside was found to be inactive (IC50 > 30.0 µg/mL), while the known potent camptothecin analog, naucleaoral A (compound 5), isolated from the same study, exhibited significant activity against HeLa cells with an IC50 of 4.0 µg/mL [1]. This lack of direct cytotoxicity in pumiloside is a key differentiator from clinical camptothecin derivatives (e.g., irinotecan, topotecan) which exert their anti-tumor effects via potent topoisomerase I inhibition [2].

Cytotoxicity Camptothecin Biosynthesis HeLa Cell Line

AChE Inhibition Potency: Pumiloside (IC50 118.36 µM) Shows Differentiated Activity from BChE-Selective Indole Alkaloids

Pumiloside demonstrates weak inhibition of acetylcholinesterase (AChE) with an IC50 of 118.36 µM [1]. This activity profile is distinct from that of several related indole alkaloids isolated from the same source (Nauclea officinalis), such as angustidine and nauclefine, which showed potent inhibition of butyrylcholinesterase (BChE) with IC50 values as low as 1.02 µM and 1.52 µM, respectively, but with pumiloside showing no notable BChE inhibition in that study [2]. This selectivity differentiates its potential application from BChE-targeting compounds.

Acetylcholinesterase (AChE) Inhibition Alzheimer's Disease Neurodegeneration

In Silico Target Binding: Pumiloside Shows Higher Predicted Affinity for ERα Than Deoxypumiloside and Standard SERMs

In a molecular docking study evaluating compounds as potential selective estrogen receptor modulators (SERMs), pumiloside demonstrated a higher binding affinity for the estrogen receptor alpha (ERα) with a docking score of -13.06 kcal/mol, compared to its structural analog deoxypumiloside (-11.686 kcal/mol) and the clinically used SERMs tamoxifen and raloxifene [1]. This in silico prediction suggests a differential interaction profile that could be leveraged for further medicinal chemistry exploration.

Molecular Docking Estrogen Receptor Alpha (ERα) Breast Cancer

Role in Camptothecin Biosynthesis: Pumiloside as a Validated Pathway Intermediate

Pumiloside has been experimentally confirmed as a true biosynthetic intermediate in the pathway to camptothecin [1]. Studies in Ophiorrhiza pumila and Camptotheca acuminata have identified pumiloside, along with its epimer (3R)-pumiloside and deoxypumiloside, as endogenous metabolites. A 2015 study explicitly demonstrated that new indole glucosides isolated from C. acuminata fruit supplement the process of transformation from pumiloside to camptothecin [2]. This functional role distinguishes it from other alkaloids like strictosamide, which, while also present in the pathway, is a much earlier precursor [3].

Biosynthesis Metabolic Engineering Camptothecin

Scalable Semi-Synthetic Production: A Novel Catalytic Method Enables One-Step Conversion from Strictosamide

A 2026 patent application from the Chinese Academy of Sciences describes a breakthrough method for producing pumiloside and its analogs (including deoxypumiloside) directly from strictosamide in a single step [1]. The process uses riboflavin-5-phosphate or flavin adenine dinucleotide as a catalyst in a mild aqueous buffer system (pH 7.5-8.5) to rearrange the complex penta-cyclic core. This semi-synthetic route represents a significant advance over the previous reliance on low-yield plant extraction or complex total synthesis, offering a more scalable and sustainable supply chain for pumiloside [2].

Semi-synthesis Biocatalysis Sustainable Production

Where to Apply Pumiloside (126722-26-7): Validated Research and Industrial Scenarios


Camptothecin Biosynthesis and Metabolic Engineering Research

Pumiloside is the ideal substrate for studying the late-stage enzymatic conversions in the camptothecin biosynthetic pathway [1]. It is specifically used as a standard or substrate in assays designed to characterize the enzymes responsible for converting pumiloside to deoxypumiloside and ultimately to camptothecin [2]. Its use is critical for metabolic engineering efforts aimed at increasing camptothecin yields in plant cell or hairy root cultures.

In Silico Drug Discovery and Pharmacophore Modeling

Due to its predicted high-affinity binding to targets like ERα and EGFR [1], pumiloside serves as a valuable scaffold for computational chemists. Its unique structure can be used in virtual screening campaigns to identify new lead compounds for breast cancer or other cancers, leveraging its superior docking scores compared to analogs like deoxypumiloside [2].

Acetylcholinesterase (AChE) Interaction Studies

Pumiloside can be used as a tool compound in biochemical assays to investigate the mechanism of weak AChE inhibition (IC50 ~118 µM) [1]. Its structural distinction from potent BChE inhibitors found in the same source (e.g., angustidine) makes it useful for structure-activity relationship (SAR) studies focused on cholinesterase selectivity [2].

Analytical Chemistry and Quality Control Standard

As a well-characterized marker compound found in several medicinal plants (e.g., Nauclea officinalis, Ophiorrhiza pumila), pumiloside (CAS 126722-26-7) is a crucial analytical standard for the identification and quantification of these botanicals and their extracts using HPLC or LC-MS [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pumiloside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.